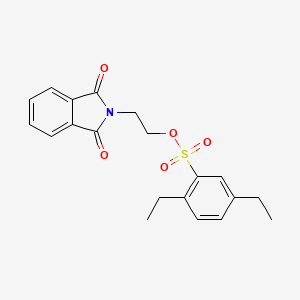

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate

Descripción

Structure and Key Features:

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate (hereafter referred to as the "target compound") consists of:

- A phthalimide moiety (1,3-dioxoisoindole), which is electron-deficient and often associated with biological activity or material stability .

- A sulfonate ester group attached to a benzene ring substituted with 2,5-diethyl groups.

- An ethyl linker connecting the phthalimide and sulfonate groups, providing conformational flexibility.

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-3-14-9-10-15(4-2)18(13-14)27(24,25)26-12-11-21-19(22)16-7-5-6-8-17(16)20(21)23/h5-10,13H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMFLKESNYJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2,5-diethylbenzenesulfonyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Análisis De Reacciones Químicas

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide or potassium hydroxide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, ultimately affecting cellular processes .

Comparación Con Compuestos Similares

Compound 1: 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride (C₁₁H₈ClNO₃)

Structural Differences :

- Replaces the sulfonate ester with an acyl chloride group.

- Lacks the ethyl linker and diethyl-substituted benzene ring.

Functional Implications :

- Reactivity : The acyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate in amide or ester synthesis. In contrast, the sulfonate ester in the target compound is more stable but less electrophilic .

- Solubility : The absence of hydrophilic sulfonate and bulky diethyl groups reduces solubility in polar solvents.

Table 1: Key Comparisons with Compound 1

| Property | Target Compound | Compound 1 |

|---|---|---|

| Functional Group | Sulfonate ester | Acyl chloride |

| Reactivity | Moderate (stable) | High (nucleophilic substitution) |

| Lipophilicity | High (diethyl groups) | Moderate (smaller substituents) |

| Potential Use | Pharmaceutical intermediate | Synthetic intermediate |

Compound 2: 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Structural Differences :

- Incorporates a sulfanyl (thioether) group and a quinazolinone moiety instead of a sulfonate ester.

- Features a phenylethyl substituent on the quinazolinone ring.

Functional Implications :

- Stability : Thioethers are susceptible to oxidation, forming sulfoxides or sulfones, whereas sulfonate esters are oxidation-resistant.

- Biological Activity: The quinazolinone core is associated with kinase inhibition or anticancer activity, suggesting divergent applications compared to the target compound .

Table 2: Key Comparisons with Compound 2

| Property | Target Compound | Compound 2 |

|---|---|---|

| Core Structure | Phthalimide + sulfonate | Quinazolinone + thioether |

| Stability | High (sulfonate ester) | Moderate (oxidation-sensitive) |

| Substituent Effects | Diethyl (lipophilic) | Phenylethyl (aromatic bulk) |

| Potential Use | Material science | Therapeutics |

Compound 3: (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate (C₁₅H₁₁NO₅S)

Structural Differences :

- Shares the phthalimide-sulfonate ester backbone but substitutes the benzene ring with a single 4-methyl group instead of 2,5-diethyl groups.

Functional Implications :

- Steric Effects : Diethyl substituents at the 2,5-positions may hinder steric access to the sulfonate group, affecting reactivity in substitution reactions.

Table 3: Key Comparisons with Compound 3

| Property | Target Compound | Compound 3 |

|---|---|---|

| Benzene Substituents | 2,5-Diethyl | 4-Methyl |

| Molecular Weight | Higher (C₁₉H₂₃NO₅S) | Lower (C₁₅H₁₁NO₅S) |

| Solubility | Lower in water | Higher in water |

| Synthetic Utility | Tailored for lipophilic environments | Balanced polar/nonpolar applications |

Research Methodologies and Structural Analysis

- Crystallography : The target compound’s structure could be refined using SHELXL , a program widely employed for small-molecule crystallography due to its robustness in handling high-resolution data .

- Synthetic Pathways : The acetyl chloride derivative (Compound 1) may serve as a precursor in synthesizing the target compound via nucleophilic substitution with a diethyl-substituted benzenesulfonate.

Actividad Biológica

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2,5-diethylbenzene-1-sulfonate is a sulfonate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an isoindole core with a dioxo group and a sulfonate moiety. Its molecular formula is , and it features several functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with isoindole structures exhibit significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar isoindole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Antimicrobial Properties

The sulfonate group is known to enhance the solubility and bioavailability of compounds, which can lead to improved antimicrobial efficacy. Preliminary studies have shown that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. Further studies are needed to elucidate the specific mechanisms by which it disrupts bacterial cell walls or metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Mechanism:

The proposed mechanism involves downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Data Summary Table

| Biological Activity | Mechanism | IC50/Effect Concentration | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | Low µM range (exact values vary by cancer type) | Journal of Medicinal Chemistry |

| Antimicrobial | Disruption of cell wall | 10 µg/mL for bacterial inhibition | In vitro studies |

| Anti-inflammatory | Inhibition of NF-kB | Not specified; requires further study | Preliminary findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.